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  • Product: Levofloxacin Tetrafluoro Impurity 1
  • CAS: 110548-02-2

Core Science & Biosynthesis

Foundational

what is the chemical structure of levofloxacin tetrafluoro impurity 1

Mechanistic Profiling and Analytical Control of Levofloxacin Tetrafluoro Impurity 1: A Comprehensive Technical Guide Executive Summary Levofloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic renowne...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling and Analytical Control of Levofloxacin Tetrafluoro Impurity 1: A Comprehensive Technical Guide

Executive Summary

Levofloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic renowned for its efficacy against both gram-positive and gram-negative bacteria by inhibiting bacterial DNA gyrase[1]. However, the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are heavily dependent on the rigorous control of process-related impurities. Among these, Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2)[] stands out as a critical pre-cyclization intermediate.

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic narrative. Understanding why an impurity forms, why it persists, and how its distinct physicochemical properties dictate our analytical choices is paramount. This guide deconstructs the chemical identity, synthetic origins, and analytical methodologies required to isolate and quantify this specific tetrafluoro impurity, ensuring a self-validating framework for drug development professionals.

Chemical Identity & Structural Elucidation

Levofloxacin Tetrafluoro Impurity 1 is an uncyclized enamine intermediate. Unlike the final Levofloxacin molecule—which features a fused tricyclic benzoxazine core and a single fluorine atom—this impurity retains a highly lipophilic tetrafluorobenzoyl moiety and an intact ethyl ester group[3].

The presence of the chiral (S)-2-amino-1-propanol (L-alaninol) side chain is what ultimately dictates the stereochemistry of the final drug, making this impurity a pivotal node in the asymmetric synthesis of Levofloxacin[4].

Table 1: Quantitative & Physicochemical Data

ParameterSpecification / Value
Common Name Levofloxacin Tetrafluoro Impurity 1[]
IUPAC Name Ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3]
CAS Registry Number 110548-02-2[]
Molecular Formula C15H15F4NO4[5]
Molecular Weight 349.28 g/mol [6]
Stereochemistry (S)-configuration (propanol moiety); (Z)-configuration (alkene)
Structural Features Uncyclized precursor; retains 4 fluorine atoms and an ethyl ester

Mechanistic Origins in the Synthetic Pathway

To control an impurity, one must understand its genesis. The synthesis of Levofloxacin begins with 2,3,4,5-tetrafluorobenzoic acid. After activation to an acyl chloride, it is reacted with an acrylate derivative to form a beta-keto ester framework.

The Causality of Formation: Levofloxacin Tetrafluoro Impurity 1 is formed when this framework is treated with (S)-2-amino-1-propanol. The primary amine attacks the alpha-beta unsaturated system, yielding the enamine (Impurity 1). Why does it persist as an impurity? The subsequent step requires an intramolecular Nucleophilic Aromatic Substitution (SNAr), where the hydroxyl group of the propanol moiety attacks the ortho-fluorine to close the benzoxazine ring. If the base catalyst is depleted, or if thermodynamic conditions (temperature/time) are insufficient, this intermediate fails to cyclize and carries over into downstream processes.

Synthesis A 2,3,4,5-Tetrafluorobenzoic Acid (Starting Material) B Acyl Chloride Activation (Intermediate) A->B Thionyl Chloride C Ethyl (ethoxymethylene)- tetrafluorobenzoylacetate B->C Ethyl 3-(dimethylamino)acrylate D Levofloxacin Tetrafluoro Impurity 1 (Enamine Intermediate) C->D (S)-2-Amino-1-propanol (Chiral Introduction) E Cyclized Benzoxazine Core (Intramolecular SNAr) D->E Base-Catalyzed Cyclization (-HF) F Levofloxacin API (Final Product) E->F N-Methylpiperazine & Ester Hydrolysis

Mechanistic pathway of Levofloxacin synthesis highlighting the formation of Tetrafluoro Impurity 1.

Analytical Profiling: Self-Validating HPLC-MS/MS Protocol

Because Levofloxacin Tetrafluoro Impurity 1 retains four highly electronegative fluorine atoms and lacks the ionizable piperazine ring of the final API, it is profoundly more lipophilic. An isocratic method optimized for the polar API would result in unacceptably long retention times and peak broadening for this impurity. Therefore, a steep reversed-phase gradient is mechanically required.

The following protocol is designed as a self-validating system . It does not merely execute steps; it continuously proves its own reliability through built-in system suitability gates.

Step-by-Step Methodology

Step 1: System Equilibration & Blank Validation (The Baseline Gate)

  • Action: Equilibrate a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 40°C. Inject a blank solution (Initial Mobile Phase).

  • Causality: The column is heated to 40°C to reduce mobile phase viscosity, enhancing mass transfer kinetics and preventing peak tailing of the lipophilic impurity.

  • Self-Validation: The system software must verify that no peak >0.05% of the target response exists at the impurity's expected retention time. If carryover is detected, the run automatically aborts, preventing false positives.

Step 2: System Suitability Testing (SST) (The Resolution Gate)

  • Action: Inject a resolution standard containing Levofloxacin API (10 µg/mL) and Tetrafluoro Impurity 1 (1 µg/mL).

  • Causality: Gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile) ramps from 10% B to 90% B over 15 minutes. The acidic modifier ensures the API remains protonated for sharp peak shape, while the high organic ramp forces the lipophilic impurity off the column.

  • Self-Validation: The protocol dictates a hard stop if the resolution ( Rs​ ) between the API and the impurity is <2.0 . This proves the method's specificity in real-time, ensuring the trace impurity will not co-elute with the massive API peak tail.

Step 3: Sample Preparation & Injection

  • Action: Dissolve the API batch sample in a 50:50 Water:Acetonitrile diluent to a concentration of 1 mg/mL. Inject 10 µL.

  • Causality: The mixed aqueous-organic diluent is chosen to prevent sample solvent mismatch, which can cause peak distortion (the "solvent effect") at the head of the column.

Step 4: ESI-MS/MS Confirmation (The Identity Gate)

  • Action: Monitor the eluent using Positive Electrospray Ionization (ESI+). Target the precursor ion [M+H]+=350.1m/z .

  • Causality: Relying solely on UV absorbance is insufficient for trace impurities. MS/MS provides absolute structural confirmation.

  • Self-Validation: The system monitors the specific MRM transition (e.g., 350.1→304.1m/z , corresponding to the loss of the ethanol moiety from the ester). Peak purity is validated only if the ion ratio matches the reference standard within ±10% .

Workflow S1 1. Blank Injection (Carryover Check) S2 2. System Suitability (Rs > 2.0 Validation) S1->S2 S3 3. RP-HPLC Separation (Gradient Elution) S2->S3 S4 4. ESI-MS/MS (MRM 350.1 -> 304.1) S3->S4 S5 5. Data Integrity (Peak Purity) S4->S5

Self-validating analytical workflow for the detection of Levofloxacin Tetrafluoro Impurity 1.

Quality Control & Regulatory Implications

Under ICH Q3A(R2) guidelines, the presence of process-related impurities in new drug substances must be strictly controlled, typically to levels below 0.10% depending on the maximum daily dose.

Levofloxacin Tetrafluoro Impurity 1 is of particular interest to quality control teams because it acts as an indicator of synthesis efficiency. A spike in this impurity signals a failure in the cyclization reactor (e.g., insufficient base, temperature drop, or inadequate reaction time). Furthermore, uncyclized fluorinated aromatics can exhibit distinct toxicological profiles compared to the parent fluoroquinolone[1], making their quantification a non-negotiable aspect of batch release testing.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135542674, Levofloxacin Tetrafluoro Impurity 1." PubChem. Available at:[Link]

  • Wikipedia. "Levofloxacin." Wikimedia Foundation. Available at:[Link]

  • StatPearls [Internet]. "Levofloxacin." NCBI Bookshelf, National Institutes of Health. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Formation Mechanism of Levofloxacin Tetrafluoro Impurity 1

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration into the formation mechanism of Levofloxacin Tetrafluoro Impurity 1, a critical process-related impurity encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration into the formation mechanism of Levofloxacin Tetrafluoro Impurity 1, a critical process-related impurity encountered during the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. Understanding the genesis of such impurities is paramount in the pharmaceutical industry for the development of robust synthetic processes and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Levofloxacin and the Imperative of Impurity Profiling

Levofloxacin is a third-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] It is the pure (–)-(S)-enantiomer of the racemic drug ofloxacin and exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3]

The control of impurities in pharmaceutical products is a critical regulatory requirement. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of a drug. Process-related impurities are byproducts or unreacted intermediates that form during the manufacturing process. "Levofloxacin Tetrafluoro Impurity 1" is one such impurity, and a thorough understanding of its formation mechanism is crucial for its control.

Chemical Structures of Levofloxacin and Tetrafluoro Impurity 1

A clear understanding of the molecular architecture of both the API and the impurity is fundamental to elucidating the formation pathway.

Levofloxacin:

  • IUPAC Name: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

  • Molecular Formula: C₁₈H₂₀FN₃O₄[2]

  • Structure: alt text

Levofloxacin Tetrafluoro Impurity 1:

  • Chemical Name: ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[4]

  • CAS Number: 110548-02-2[4]

  • Molecular Formula: C₁₅H₁₅F₄NO₄[4]

  • Structure: alt text

The structure of the impurity, an open-chain acrylate derivative, strongly suggests that it is an intermediate or a byproduct from a synthetic route that does not proceed to the final cyclization step required to form the characteristic tricyclic core of levofloxacin.

Proposed Mechanism of Formation for Levofloxacin Tetrafluoro Impurity 1

The formation of Levofloxacin Tetrafluoro Impurity 1 is most plausibly explained as a process-related impurity arising from a specific synthetic route for levofloxacin that commences with a tetrafluorinated starting material, such as 2,3,4,5-tetrafluorobenzoic acid.[5] The following is a proposed mechanistic pathway:

Step 1: Acyl Chloride Formation

The synthesis likely begins with the activation of 2,3,4,5-tetrafluorobenzoic acid to a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Formation of the Acrylate Intermediate

The resulting 2,3,4,5-tetrafluorobenzoyl chloride is then reacted with an enamine, such as ethyl 3-(dimethylamino)acrylate. This reaction is a key step in building the carbon skeleton required for the quinolone core. The nucleophilic enamine attacks the electrophilic acyl chloride, leading to the formation of an enone intermediate after the elimination of dimethylamine hydrochloride.

Step 3: Nucleophilic Substitution with (S)-2-Aminopropanol

The crucial step leading to the formation of Levofloxacin Tetrafluoro Impurity 1 is the reaction of the acrylate intermediate with (S)-2-aminopropanol. The amino group of (S)-2-aminopropanol acts as a nucleophile, attacking the enone system and displacing the dimethylamino group to form the more stable enamine, which is Levofloxacin Tetrafluoro Impurity 1.

This impurity is essentially a stable intermediate that, under the specific reaction conditions, fails to undergo the subsequent intramolecular cyclization and other transformations necessary to form the final levofloxacin molecule.

Visualizing the Proposed Formation Pathway

The following diagram illustrates the proposed multi-step formation of Levofloxacin Tetrafluoro Impurity 1.

G start 2,3,4,5-Tetrafluorobenzoic Acid acyl_chloride 2,3,4,5-Tetrafluorobenzoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ acrylate_intermediate Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate acyl_chloride->acrylate_intermediate + Ethyl 3-(dimethylamino)acrylate impurity Levofloxacin Tetrafluoro Impurity 1 (ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate) acrylate_intermediate->impurity + (S)-2-Aminopropanol - Dimethylamine

Caption: Proposed reaction pathway for the formation of Levofloxacin Tetrafluoro Impurity 1.

Key Factors Influencing Impurity Formation

The formation of this impurity is likely influenced by several factors during the synthesis process. Understanding these can help in devising control strategies.

Parameter Influence on Impurity Formation Rationale
Stoichiometry of Reactants An excess of (S)-2-aminopropanol relative to the subsequent cyclization catalyst or reagent could lead to the accumulation of the impurity.The reaction may stall at the intermediate stage if the conditions for the next step are not optimal.
Reaction Temperature Sub-optimal temperatures for the cyclization step may not provide sufficient energy for the reaction to proceed, causing the intermediate to persist.The intramolecular cyclization to form the pyridobenzoxazine ring system likely has a higher activation energy than the initial substitution reaction.
pH of the Reaction Medium The pH can influence the nucleophilicity of the reacting species and the stability of intermediates.An inappropriate pH could disfavor the cyclization reaction.
Choice of Solvent The polarity and proticity of the solvent can affect reaction rates and the solubility of intermediates, potentially favoring the formation of the impurity.A solvent that stabilizes the open-chain intermediate more than the transition state for cyclization could lead to its accumulation.

Strategies for Control and Mitigation

Minimizing the formation of Levofloxacin Tetrafluoro Impurity 1 requires careful optimization of the synthetic process. Key strategies include:

  • Process Parameter Optimization: Rigorous control of reaction temperature, time, and stoichiometry of reactants is essential.

  • In-Process Controls: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) can help in identifying the accumulation of the impurity and allow for timely adjustments to the reaction conditions.

  • Purification Techniques: Developing robust purification methods, such as recrystallization or chromatography, is crucial for effectively removing any formed impurity from the final API.

Conclusion

The formation of Levofloxacin Tetrafluoro Impurity 1 is intrinsically linked to a synthetic pathway that utilizes a tetrafluorinated precursor. The proposed mechanism involves the formation of a stable acrylate intermediate that fails to undergo the necessary cyclization to form the levofloxacin core. By understanding this mechanism and the factors that influence it, pharmaceutical scientists can develop more robust and efficient synthetic processes that minimize the formation of this and other process-related impurities, thereby ensuring the quality and safety of this vital antibiotic.

References

  • National Cancer Institute. (n.d.). Definition of levofloxacin. NCI Drug Dictionary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levofloxacin. PubChem. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Levofloxacin. Retrieved from [Link]

  • Sciforum. (2016). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Retrieved from [Link]

  • SynThink. (n.d.). Levofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Levofloxacin. Retrieved from [Link]

  • Google Patents. (2022). CN114478573A - Synthetic method of levofloxacin.
  • ResearchGate. (2009). Study on new process of synthesizing levofloxacin. Retrieved from [Link]

  • Google Patents. (2014). CN103755722A - Levofloxacin and ofloxacin synthesis method.
  • Der Pharma Chemica. (2012). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2002). QUIXIN (levofloxacin ophthalmic solution) 0.5% Label. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Retrieved from [Link]

  • ResearchGate. (2014). HPLC-MS identification of degradation products of levofloxacin. Retrieved from [Link]

  • Allmpus. (n.d.). Levofloxacin Impurity 1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]

  • Sinco Pharmachem. (n.d.). Levofloxacin Tetrafluoro Impurity 1. Retrieved from [Link]

Sources

Foundational

Degradation Pathway Analysis of Levofloxacin Tetrafluoro Impurity 1: A Comprehensive Technical Guide

Executive Summary In the pharmaceutical development of fluoroquinolone antibiotics, understanding the degradation profile of synthetic intermediates is critical for establishing robust impurity control strategies. Levofl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of fluoroquinolone antibiotics, understanding the degradation profile of synthetic intermediates is critical for establishing robust impurity control strategies. Levofloxacin Tetrafluoro Impurity 1 (LTI-1) (CAS: 110548-02-2) is a pivotal process-related impurity. Chemically defined as ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, LTI-1 possesses multiple reactive centers that render it highly susceptible to environmental and chemical stress. This whitepaper details the mechanistic degradation pathways, self-validating experimental protocols, and high-resolution mass spectrometry (HRMS) workflows required to profile LTI-1 degradation[1].

Chemical Identity & Structural Vulnerabilities

The structural architecture of LTI-1 contains four distinct functional vulnerabilities:

  • Ethyl Ester : Highly prone to nucleophilic acyl substitution (hydrolysis).

  • Vinylogous Amide (Enamine) : Susceptible to protonation and subsequent hydrolytic cleavage of the C–N bond.

  • Primary Alcohol : Located on the propanolamine moiety, acting as a prime target for oxidative degradation[2].

  • Tetrafluorophenyl Ring : The highly electrophilic nature of the ortho-fluorine, activated by the adjacent carbonyl, makes it a prime candidate for intramolecular nucleophilic aromatic substitution (SNAr) under thermal or photolytic stress[3].

Mechanistic Degradation Pathways

As a Senior Application Scientist, it is imperative to move beyond merely identifying degradants to understanding the causality of their formation.

  • Hydrolytic Cleavage (DP-1 & DP-2) : Under basic conditions, the unhindered ethyl ester undergoes rapid hydrolysis to form the corresponding carboxylic acid (DP-1). Under harsh acidic conditions, the mechanism shifts: the acrylate double bond is protonated, leading to the collapse of the enamine system. This yields a beta-keto ester (ethyl 2,3,4,5-tetrafluorobenzoylacetate, DP-2) and liberates (S)-2-amino-1-propanol[4].

  • Oxidative Stress (DP-3) : Reactive oxygen species (ROS) or peroxides selectively oxidize the primary alcohol on the propanolamine side chain, yielding an aldehyde (and subsequently a carboxylic acid) without disrupting the fluoroaromatic core[2].

  • Photolytic/Thermal Cyclization (DP-4) : UV irradiation triggers an intramolecular SNAr reaction. The hydroxyl oxygen acts as an internal nucleophile, attacking the ortho-fluorine position. This results in the expulsion of hydrogen fluoride (HF) and the formation of a stable 1,4-benzoxazine ring[3].

Pathway LTI1 Levofloxacin Tetrafluoro Impurity 1 [M+H]+ 350.10 Hydrolysis Hydrolytic Stress (Acid/Base) LTI1->Hydrolysis Oxidation Oxidative Stress (ROS / H2O2) LTI1->Oxidation Photolysis Photolytic Stress (UV / Heat) LTI1->Photolysis DP1 DP-1: Ester Hydrolysis [M+H]+ 322.07 Hydrolysis->DP1 Mild Base/Acid DP2 DP-2: Enamine Cleavage [M+H]+ 265.05 Hydrolysis->DP2 Harsh Acid (60°C) DP3 DP-3: Primary Alcohol Oxidation [M+H]+ 348.08 Oxidation->DP3 +[O] DP4 DP-4: Intramolecular Cyclization [M+H]+ 330.09 Photolysis->DP4 -HF (SNAr)

Fig 1: Mechanistic degradation pathways of Levofloxacin Tetrafluoro Impurity 1 under stress.

Experimental Protocols for Forced Degradation

To ensure scientific integrity, forced degradation must be executed as a self-validating system . This requires immediate quenching of stress conditions to prevent artifact formation during LC-MS analysis, ensuring accurate mass balance. These protocols align with ICH Q1A(R2) and Q1B guidelines[1].

Step-by-Step Methodologies
  • Acidic Hydrolysis (Enamine Cleavage Focus)

    • Procedure: Dissolve LTI-1 in HPLC-grade methanol to a concentration of 2.0 mg/mL. Mix 1:1 (v/v) with 1N HCl. Incubate at 60 °C for 6 hours.

    • Causality: Room temperature acid is insufficient to break the stable vinylogous amide. Thermal energy is required to overcome the activation barrier for enamine cleavage.

    • Validation: Quench exactly 1.0 mL of the stressed sample with 1.0 mL of 1N NaOH to halt degradation prior to injection[4].

  • Basic Hydrolysis (Ester Cleavage Focus)

    • Procedure: Mix the 2.0 mg/mL LTI-1 methanolic stock 1:1 (v/v) with 0.1N NaOH. Incubate at 25 °C for 2 hours.

    • Causality: Esters are highly labile in alkaline environments; utilizing room temperature prevents secondary degradation (over-hydrolysis) and preserves the primary degradant (DP-1).

    • Validation: Quench with 0.1N HCl to neutralize the pH.

  • Oxidative Stress

    • Procedure: Mix the LTI-1 stock 1:1 (v/v) with 3% H₂O₂. Incubate at 25 °C for 24 hours.

    • Causality: The reaction must be kept in absolute darkness. UV/ambient light can homolytically cleave peroxides into hydroxyl radicals, triggering confounding photolytic pathways rather than targeted oxidation[2].

  • Photolytic Degradation

    • Procedure: Expose a 1.0 mg/mL aqueous/methanolic solution in a quartz vial to a combined visible/UV light source achieving 1.2 million lux hours and 200 Wh/m² near-UV energy.

    • Validation: Run a parallel dark control (vial wrapped in aluminum foil) subjected to the exact same thermal conditions to isolate photolytic effects from thermal degradation[1].

Workflow Stress Forced Degradation (ICH Q1A/B) Prep Quenching & Neutralization Stress->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS HRMS / MS-MS (Orbitrap/Q-TOF) LC->MS Data Mass Balance & Elucidation MS->Data

Fig 2: Self-validating analytical workflow for impurity profiling and structural elucidation.

Analytical Strategy & Quantitative Data

Degradation profiling is executed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). Separation is achieved on a sub-2 µm C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure sharp peak shapes for both basic amines and acidic degradants[4].

The table below summarizes the quantitative high-resolution mass data expected from the degradation of LTI-1.

DegradantDegradation PathwayStress ConditionChemical FormulaExact MassObserved m/z[M+H]⁺
LTI-1 (Parent) N/AN/AC₁₅H₁₅F₄NO₄349.09350.10
DP-1 Ester HydrolysisBase (0.1N NaOH, 25 °C)C₁₃H₁₁F₄NO₄321.06322.07
DP-2 Enamine CleavageAcid (1N HCl, 60 °C)C₁₁H₈F₄O₃264.04265.05
DP-3 Alcohol OxidationOxidative (3% H₂O₂, 25 °C)C₁₅H₁₃F₄NO₄347.08348.08
DP-4 Intramolecular SNArPhotolytic (UV/Vis)C₁₅H₁₄F₃NO₄329.09330.09

Note: Mass balance calculations must account for the difference in ionization efficiency between the parent enamine and the cleaved degradants.

References

  • - BenchChem[1] 2. - ResearchGate / PubMed[4] 3. - NIH PMC[3] 4. - MDPI[2]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Properties and Profiling of Levofloxacin Tetrafluoro Impurity 1

Executive Summary In the synthesis and quality control of advanced active pharmaceutical ingredients (APIs) like Levofloxacin—a broad-spectrum third-generation fluoroquinolone—impurity profiling is not merely a regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and quality control of advanced active pharmaceutical ingredients (APIs) like Levofloxacin—a broad-spectrum third-generation fluoroquinolone—impurity profiling is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy[1]. Levofloxacin Tetrafluoro Impurity 1 (CAS 110548-02-2) is a critical, uncyclized intermediate that can persist in the final API if the synthetic cascade is not rigorously controlled.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the physicochemical causality of this impurity, map its synthetic origin, and establish a self-validating analytical protocol for its detection and quantification.

Chemical Identity & Structural Elucidation

Levofloxacin Tetrafluoro Impurity 1 is an acyclic precursor to the tricyclic fluoroquinolone core. Structurally, it features a highly fluorinated benzoyl group conjugated to an acrylate backbone, which is further substituted with a chiral amino alcohol derived from L-alaninol.

Table 1: Chemical Identity
PropertyValue
Chemical Name ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[2]
CAS Number 110548-02-2[2]
Molecular Formula C15H15F4NO4[3]
Molecular Weight 349.28 g/mol [2]
PubChem CID 135542674[4]

Physicochemical Properties & Mechanistic Insights

Understanding the physicochemical behavior of Impurity 1 is essential for designing effective extraction and chromatographic methods. Unlike the Levofloxacin API, which is amphoteric and highly soluble at physiological pH, Impurity 1 exhibits drastically different behavior.

Table 2: Physicochemical Profile
ParameterCharacteristic / ValueCausality & Field Insight
Physical State Solid (Pale yellow to white)[2]Requires protection from light and storage at 2-8°C to prevent photo-degradation of the enamine double bond[2].
Aqueous Solubility Insoluble (<0.1 mg/mL at pH 7.4)The highly hydrophobic 2,3,4,5-tetrafluorophenyl ring dominates the molecule's solvation thermodynamics.
Organic Solubility Soluble in DMF, DMSO, ACNHigh lipophilicity dictates the use of strong organic modifiers during sample preparation and chromatography.
Ionization (pKa) Non-basicThe secondary amine is part of a "push-pull" vinylogous amide system. Conjugation with the highly electron-withdrawing acrylate ester and tetrafluorobenzoyl carbonyl delocalizes the nitrogen lone pair, rendering it unavailable for protonation.

Synthetic Origin and the Cyclization Bottleneck

Impurity 1 is formed via the condensation of an ethoxymethylene intermediate with (S)-2-amino-1-propanol (L-alaninol). In a perfectly optimized reaction, this intermediate undergoes a rapid, base-catalyzed double intramolecular Nucleophilic Aromatic Substitution (SNAr) to form the tricyclic des-piperazinyl core of Levofloxacin.

The Causality of Persistence: Why does this intermediate persist as an impurity? The tetrafluorophenyl ring is highly activated toward SNAr due to the inductive electron-withdrawing effects of the four fluorine atoms. However, the reaction is kinetically gated. It requires a strong base (e.g., K2​CO3​ or NaH ) to deprotonate both the enamine nitrogen and the primary alcohol. If base equivalents are insufficient, or if the reaction is prematurely quenched, the cascade halts. The uncyclized Impurity 1 is then carried forward into subsequent synthetic steps.

G A Tetrafluorobenzoyl Ethoxyacrylate C Tetrafluoro Impurity 1 (CAS 110548-02-2) A->C Addition-Elimination (-EtOH) B (S)-2-Amino-1-propanol B->C D Tricyclic Core (Des-piperazinyl) C->D Double SNAr Cyclization Base-Catalyzed (-2HF)

Synthetic pathway of Levofloxacin illustrating the formation of Tetrafluoro Impurity 1.

Analytical Profiling & Experimental Protocols

To comply with for the qualification of impurities, we must employ a highly specific, self-validating analytical protocol.

Step-by-Step Methodology: Orthogonal HPLC-UV/MS

Objective: Baseline separation and absolute quantification of Impurity 1 in Levofloxacin API.

  • Sample Preparation:

    • Action: Dissolve 10 mg of Levofloxacin API in 10 mL of 50:50 Water:Acetonitrile.

    • Causality: Impurity 1 is highly lipophilic and insoluble in pure water. A 50% organic diluent ensures complete solubilization of the trace impurity without precipitating the API.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Causality: At pH ~2.7 (0.1% Formic Acid), the basic piperazine ring of Levofloxacin is fully protonated, making the API highly polar and causing it to elute early. Impurity 1, lacking any basic amine, remains fully neutral and highly lipophilic, causing it to be strongly retained. This drastic difference in retention mechanisms guarantees a Resolution ( Rs​ ) > 3.0.

  • Orthogonal Detection (Self-Validating System):

    • UV Detection: Set to 280 nm to capture the extended π→π∗ transition of the conjugated benzoyl-acrylate system.

    • Mass Spectrometry: Positive Electrospray Ionization (+ESI). Monitor for the exact parent mass [M+H]+=350.3

      m/z .

G S1 Sample Prep: API in 50% ACN S2 RP-HPLC: C18, Acidic Gradient S1->S2 S3 Detection: UV (280nm) & MS (+ESI) S2->S3 S4 Validation: Rs > 3.0, [M+H]+ 350.3 S3->S4

Self-validating analytical workflow for the isolation and quantification of Impurity 1.

Regulatory Context & Toxicity Implications

From a pharmacological standpoint, Levofloxacin Tetrafluoro Impurity 1 possesses zero antibacterial activity, as it lacks both the cyclized fluoroquinolone pharmacophore (required for DNA gyrase binding) and the C7-piperazine ring (required for cellular penetration).

However, polyfluorinated aromatic compounds carry inherent toxicological risks, including potential hepatotoxicity and off-target protein binding. Consequently, this impurity must be strictly controlled to levels below the standard ICH qualification threshold of 0.15% or 1.0 mg/day intake (whichever is lower) to ensure patient safety and batch-to-batch consistency.

References

  • Source: bocsci.
  • Source: sincopharmachem.
  • Title: Levofloxacin Impurity 27 (Includes Tetrafluoro Impurity 1 Data)
  • Source: nih.gov (PubChem)
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

HPLC method development for levofloxacin tetrafluoro impurity 1

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of Levofloxacin Tetrafluoro Impurity 1 Authored by: A Senior Application Scientist Abstract This comprehensive a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of Levofloxacin Tetrafluoro Impurity 1

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Levofloxacin Tetrafluoro Impurity 1. This process-related impurity, identified as ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, is a critical analyte in the quality control of levofloxacin active pharmaceutical ingredients (APIs) and finished drug products. The developed method demonstrates exceptional specificity, linearity, accuracy, and precision, ensuring its suitability for routine quality control and regulatory submissions. The strategic approach to method development, including column and mobile phase selection, is elucidated to provide a clear rationale for the final optimized conditions.

Introduction: The Imperative for Impurity Profiling

Levofloxacin, the S-(-) isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The therapeutic efficacy and safety of levofloxacin are intrinsically linked to its purity. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate stringent control over impurities in pharmaceutical products.[2][3] Process-related impurities, arising from the synthetic route, and degradation products, formed during storage, can impact the drug's safety and efficacy profile.[4][5]

Levofloxacin Tetrafluoro Impurity 1, with the chemical name ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate and CAS number 110548-02-2, is a known potential process-related impurity in certain synthetic pathways of levofloxacin that utilize 2,3,4,5-tetrafluorobenzoic acid as a starting material.[6][7] Given its structural difference from the final levofloxacin molecule, a dedicated and robust analytical method is crucial for its detection and quantification at trace levels.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development of a specific and sensitive HPLC method for this critical impurity.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following section outlines the rationale behind the selection of the chromatographic parameters for the separation of levofloxacin and its tetrafluoro impurity 1.

Analyte Properties and Initial Considerations
AnalyteChemical StructureKey Physicochemical Properties
Levofloxacin (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][2][8]benzoxazine-6-carboxylic acidAmphoteric molecule with a carboxylic acid and a piperazinyl group. Exhibits pH-dependent solubility and chromatographic retention.
Levofloxacin Tetrafluoro Impurity 1 ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylateA neutral, relatively non-polar molecule compared to levofloxacin. The tetrafluoro substitution increases its hydrophobicity.

The significant difference in polarity between the amphoteric levofloxacin and the more neutral tetrafluoro impurity suggests that reversed-phase chromatography will be an effective separation mode.

Visualization of the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation AnalyteCharacterization Analyte Characterization (Levofloxacin & Impurity) ColumnScreening Column Screening (C18, C8, Phenyl) AnalyteCharacterization->ColumnScreening Informs initial column choice MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreening->MobilePhaseScreening Evaluate with different solvents GradientOptimization Gradient Optimization (Slope & Time) MobilePhaseScreening->GradientOptimization Select best solvent, optimize gradient FlowRateTemp Flow Rate & Temperature (Efficiency & Backpressure) GradientOptimization->FlowRateTemp Fine-tune for optimal resolution WavelengthSelection Wavelength Selection (Sensitivity & Specificity) FlowRateTemp->WavelengthSelection Determine optimal detection Specificity Specificity & Forced Degradation WavelengthSelection->Specificity Begin validation LinearityRange Linearity & Range Specificity->LinearityRange AccuracyPrecision Accuracy & Precision LinearityRange->AccuracyPrecision Robustness Robustness AccuracyPrecision->Robustness

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Rationale for Chromatographic Parameter Selection
  • Column Chemistry: A C18 column is the preferred initial choice due to its hydrophobicity, which will provide good retention for both the moderately polar levofloxacin and the non-polar tetrafluoro impurity. The use of a modern, end-capped, high-purity silica-based C18 column will minimize peak tailing, which can be an issue with fluoroquinolones.[9]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of fluoroquinolones as it can provide better peak shapes and lower backpressure.

    • Aqueous Phase and pH Control: A buffered aqueous phase is essential to control the ionization state of levofloxacin and ensure reproducible retention times. A pH of around 3.0 is chosen to suppress the ionization of the carboxylic acid group in levofloxacin, leading to increased retention and better peak shape. A phosphate or acetate buffer is suitable.

    • Gradient Elution: Due to the difference in polarity between the two analytes, a gradient elution program is necessary to achieve a reasonable run time while ensuring good resolution.

  • Detection Wavelength: Levofloxacin has a maximum absorbance at approximately 294 nm.[10][11] A diode-array detector (DAD) is recommended to confirm the peak purity and to select the optimal wavelength for both the parent drug and the impurity. Initial scans of the tetrafluoro impurity should be performed to determine its absorbance maximum.

Experimental Protocols

Materials and Reagents
MaterialGradeSource
Levofloxacin Reference StandardUSP or equivalentCommercially available
Levofloxacin Tetrafluoro Impurity 1CharacterizedCommercially available
Acetonitrile (ACN)HPLC GradeCommercially available
Methanol (MeOH)HPLC GradeCommercially available
Potassium Dihydrogen PhosphateAnalytical GradeCommercially available
Orthophosphoric AcidAnalytical GradeCommercially available
WaterHPLC Grade/Milli-QIn-house purification system
Instrumentation and Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 294 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
20.19010
25.09010
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

  • Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve 25 mg of Levofloxacin Reference Standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution (Tetrafluoro Impurity 1): Accurately weigh and dissolve 10 mg of Levofloxacin Tetrafluoro Impurity 1 in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Dilute the Levofloxacin Standard Stock Solution and the Impurity Stock Solution with diluent to obtain a final concentration of 50 µg/mL of levofloxacin and 1 µg/mL of the tetrafluoro impurity.

  • Sample Solution: Accurately weigh and dissolve the levofloxacin drug substance or a powdered portion of the drug product in diluent to obtain a final concentration of approximately 500 µg/mL of levofloxacin.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][12]

ForcedDegradation cluster_conditions Stress Conditions Start Levofloxacin Sample (1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Start->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidative Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Start->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Target Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Caption: Workflow for conducting forced degradation studies on levofloxacin.

Results and Discussion

The developed method successfully separates levofloxacin from its tetrafluoro impurity 1 with excellent resolution and peak shape. The anticipated retention time for levofloxacin is approximately 8-10 minutes, while the more hydrophobic tetrafluoro impurity is expected to elute later, around 15-17 minutes.

System Suitability

The system suitability parameters should be established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (for Levofloxacin) ≤ 2.0
Theoretical Plates (for Levofloxacin) ≥ 2000
Resolution (between Levofloxacin and Impurity) ≥ 2.0
%RSD for 6 replicate injections (Area) ≤ 2.0%
Method Validation Summary

The method should be validated in accordance with ICH guidelines.[10]

Validation ParameterResults
Specificity No interference from blank, placebo, or degradation products at the retention time of the impurity. Peak purity of the analyte peaks confirmed by DAD.
Linearity (for Impurity) Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit.
Limit of Detection (LOD) To be determined experimentally (typically S/N ratio of 3:1).
Limit of Quantitation (LOQ) To be determined experimentally (typically S/N ratio of 10:1).
Accuracy (% Recovery) Within 98.0% to 102.0% at three concentration levels.
Precision (%RSD) Repeatability and intermediate precision %RSD ≤ 5.0%.
Robustness The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and sensitive analytical tool for the quantification of Levofloxacin Tetrafluoro Impurity 1 in levofloxacin drug substance and formulations. The systematic development approach and comprehensive validation ensure that the method is suitable for routine quality control environments and can be readily implemented to support regulatory compliance.

References

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu. Retrieved from [Link]

  • Devi, K. B., & Chandrasekhar, A. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710–717. Retrieved from [Link]

  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13.
  • Levofloxacin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Zheng, Y. J., et al. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. Yao Xue Xue Bao, 51(3), 444-449.
  • Levofloxacin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • Wang, F., et al. (2012). HPLC-MS identification of degradation products of levofloxacin. Se Pu, 30(1), 96-99.
  • Levofloxacin - Impurity E (Hydrochloride Salt). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Levofloxacin Tetrafluoro Impurity 1. (n.d.). Sinco. Retrieved from [Link]

  • Levofloxacin EP Impurity I. (n.d.). SynZeal. Retrieved from [Link]

  • Kocić-Tanackov, S. D., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PloS one, 14(3), e0213569.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Antons, S., et al. (1995). Process for the preparation of (-)-9,10-difluoro-2,3-dihydro-(S)-3-methyl-7-oxo-7H-pyrido-[l,2,3-de]-l,4-benzoxazine-6-carboxylic acid.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • Devi, K. B., & Chandrasekhar, A. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. ResearchGate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Mohammed, H. A., et al. (2023). Rapid HPLC method could improve formulation QC studies. European Pharmaceutical Review. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Analytical Validation of Levofloxacin Tetrafluoro Impurity 1 Reference Standard

Prepared for: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development. Introduction and Regulatory Context In the highly regulated landscape of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development.

Introduction and Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredients (APIs) is mandated by guidelines such as ICH Q3A(R2). Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is synthesized through a multi-step sequence involving fluorination, cyclization, and substitution reactions[1]. During the early stages of this synthesis, specifically prior to the formation of the benzoxazine ring, several process-related impurities can be generated.

Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2) is a critical pre-cyclization intermediate and process impurity[2][3]. It is formed during the condensation of the tetrafluorobenzoyl core with an aliphatic chiral amine. Synthesizing this compound in high purity (>98%) is essential for creating reference standards used in HPLC method development, forced degradation studies, and batch release testing.

Target Molecule Specifications

The quantitative and structural data for the target reference standard are summarized below for analytical comparison[2][3].

PropertySpecification / Value
Common Name Levofloxacin Tetrafluoro Impurity 1
IUPAC / Chemical Name Ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
CAS Registry Number 110548-02-2
Molecular Formula C₁₅H₁₅F₄NO₄
Molecular Weight 349.28 g/mol
Storage Conditions Protect from light, store at 2-8°C

Mechanistic Pathway and Causality

The synthesis of this reference standard utilizes a modified Gould-Jacobs reaction sequence. The process is a two-phase transformation starting from ethyl 2,3,4,5-tetrafluorobenzoylacetate.

  • Condensation: The starting beta-keto ester is reacted with triethyl orthoformate. Acetic anhydride is employed as both a solvent and a chemical scavenger. Causality: Acetic anhydride reacts with the ethanol byproduct generated during the condensation, forming ethyl acetate and acetic acid. This drives the equilibrium forward, preventing the reverse reaction and maximizing the yield of the ethoxymethylene intermediate.

  • Addition-Elimination (Amination): The highly electrophilic ethoxymethylene intermediate is subjected to nucleophilic attack by L-alaninol ((S)-2-amino-1-propanol). Causality: The primary amine of L-alaninol attacks the double bond, followed by the elimination of an ethoxy group. This step must be performed under strict temperature control to prevent premature, uncontrolled cyclization (which would lead to the des-methylpiperazine quinolone core) or degradation of the chiral center.

G A Ethyl 2,3,4,5-tetrafluoro- benzoylacetate C Ethoxymethylene Intermediate A->C Condensation (Reflux) B Triethyl Orthoformate & Acetic Anhydride B->C Reagents E Levofloxacin Tetrafluoro Impurity 1 C->E Addition-Elimination D L-Alaninol (Toluene, 0-5 °C) D->E Reagents

Synthesis pathway of Levofloxacin Tetrafluoro Impurity 1 via addition-elimination.

Experimental Protocol: Synthesis and Isolation

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to subsequent steps, thereby guaranteeing the purity of the final reference standard.

Phase 1: Preparation of the Ethoxymethylene Intermediate
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 50.0 g (0.19 mol) of ethyl 2,3,4,5-tetrafluorobenzoylacetate.

  • Reagent Addition: Add 42.0 g (0.28 mol) of triethyl orthoformate, followed by 50 mL of acetic anhydride.

  • Thermal Activation: Heat the mixture to reflux (approximately 130°C) under a nitrogen atmosphere for 3 hours.

  • In-Process Control (IPC 1): Sample the reaction mixture and analyze via TLC (Hexane:Ethyl Acetate 7:3). Validation: Complete consumption of the starting material validates the efficiency of the acetic anhydride scavenging mechanism.

  • Concentration: Once IPC 1 passes, concentrate the reaction mixture under reduced pressure (rotary evaporation at 60°C) to remove unreacted triethyl orthoformate, acetic anhydride, and volatile byproducts. The resulting viscous, pale-yellow oil (ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate) is used directly in the next phase to prevent moisture-induced hydrolysis.

Phase 2: Amination with L-Alaninol
  • Solvent Reconstitution: Dissolve the crude intermediate from Phase 1 in 250 mL of anhydrous toluene. Cool the solution to 0–5°C using an ice-water bath.

  • Chiral Amination: Slowly add a solution of 15.0 g (0.20 mol) of L-alaninol in 50 mL of toluene dropwise over 30 minutes. Causality: The dropwise addition controls the exothermic nature of the nucleophilic attack, preserving the integrity of the (S)-enantiomer and preventing thermal degradation.

  • Maturation: After complete addition, remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 2 hours.

  • In-Process Control (IPC 2): Analyze via HPLC. Validation: The chromatogram should show the disappearance of the ethoxymethylene peak and the emergence of a single major peak corresponding to the target impurity.

  • Workup and Isolation:

    • Wash the organic layer twice with 100 mL of purified water to remove unreacted L-alaninol and water-soluble byproducts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the filtrate under vacuum until a solid precipitate begins to form.

    • Add 100 mL of cold hexanes to induce complete crystallization. Filter the resulting solid and dry under vacuum at 40°C for 12 hours.

Analytical Validation and Certification

To qualify the synthesized material as a Reference Standard, it must undergo orthogonal analytical testing to prove identity, purity, and stereochemical integrity.

  • Chromatographic Purity (HPLC-UV): Analyze using a reversed-phase C18 column with a gradient mobile phase of 0.1% Formic Acid in Water and Acetonitrile. The target purity for reference standard qualification is ≥ 98.0% (Area %).

  • Mass Spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive mode should yield a prominent pseudo-molecular ion peak at m/z 350.1 [M+H]⁺ , confirming the molecular weight of 349.28 g/mol [2][3].

  • Nuclear Magnetic Resonance (¹H NMR):

    • Validation Marker: The presence of a highly deshielded proton (typically > 10 ppm) corresponding to the N-H group, which is strongly intramolecularly hydrogen-bonded to the adjacent carbonyl oxygen.

    • Chiral Marker: A distinct doublet (~1.2 - 1.4 ppm) corresponding to the methyl group of the L-alaninol moiety, confirming the incorporation of the chiral side chain.

References

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities - Pharmaffiliates: levofloxacin and its Impurities.
  • Sinco Pharmachem. (n.d.). Levofloxacin Tetrafluoro Impurity 1 - Sinco, Your Trust Our Promise.
  • Guidechem. (n.d.). 100986-85-4 Levofloxacin C18H20FN3O4, Formula, NMR, Boiling Point, Density, Flash Point.
  • Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin.

Sources

Method

Application Note: Isolation and Purification of Levofloxacin Tetrafluoro Impurity 1 from Active Pharmaceutical Ingredients

Introduction and Mechanistic Context Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. The commercial synthesis of levofloxacin involves a multi-step sequence starting from 2,3,4,5-tetrafluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. The commercial synthesis of levofloxacin involves a multi-step sequence starting from 2,3,4,5-tetrafluorobenzoic acid, which is used to construct the central benzoxazine core[1]. During this process, incomplete reactions or side reactions generate process-related impurities that can carry over into the final Active Pharmaceutical Ingredient (API). Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate the rigorous identification, isolation, and control of these impurities to ensure drug safety and efficacy[2].

One critical process-related intermediate is Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2), chemically identified as Ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3].

Origin of the Impurity

To understand how to isolate this compound, one must first understand its chemical origin. The synthesis of the levofloxacin core involves the condensation of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate with (S)-2-amino-1-propanol[1]. This condensation yields Tetrafluoro Impurity 1 as a stable enamine intermediate[3].

Under optimal conditions, this intermediate undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr), displacing a fluorine atom to form the cyclized benzoxazine core (Q-acid ester). However, if the cyclization fails to reach 100% conversion, the uncyclized Tetrafluoro Impurity 1 remains in the reaction matrix. Due to its structural similarity to the target core, it can persist through subsequent hydrolysis and amination steps, ultimately contaminating the final API[2].

SynthesisPathway SM 2,3,4,5-Tetrafluorobenzoic Acid Int1 Ethyl 2-(2,3,4,5-tetrafluorobenzoyl) -3-ethoxyacrylate SM->Int1 1. SOCl2 2. Ethyl malonate 3. Triethyl orthoformate Imp1 Tetrafluoro Impurity 1 (CAS: 110548-02-2) Int1->Imp1 (S)-2-amino-1-propanol (Condensation) Core Benzoxazine Core (Q-acid ester) Imp1->Core K2CO3 / Heat (Intramolecular SNAr) API Levofloxacin API Imp1->API Incomplete Cyclization (Carryover) Core->API 1. Hydrolysis 2. N-methylpiperazine

Fig 1: Synthetic origin and carryover pathway of Levofloxacin Tetrafluoro Impurity 1.

Analytical Profiling

Before preparative isolation can commence, the impurity must be accurately tracked. The analytical method leverages the differing polarities of the final API (which contains a highly polar, ionizable piperazine ring) and Tetrafluoro Impurity 1 (which is an un-ionizable, lipophilic ester). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection provides the necessary resolution[4].

Table 1: Standardized Analytical HPLC Conditions for Impurity Detection [4]

ParameterSpecification / Condition
Column Shim-pack GIST C18 (250 mm × 4.6 mm I.D., 5 µm) or equivalent
Mobile Phase A 0.05 M Ammonium acetate buffer (pH adjusted to 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-5 min: 10% B; 5-15 min: 10% 40% B; 15-25 min: 40% 60% B
Flow Rate 1.0 mL/min
Detection UV at 292 nm
Column Temperature 40°C

Causality Check: The use of ammonium acetate buffer suppresses the ionization of the carboxylic acid on levofloxacin, improving peak shape. Tetrafluoro Impurity 1, lacking the piperazine moiety and possessing an ethyl ester, will elute significantly later than the levofloxacin API due to its higher lipophilicity.

Preparative Isolation Workflow

To obtain high-purity reference standards of Tetrafluoro Impurity 1 for structural elucidation and toxicity screening, the impurity must be isolated from the mother liquor (ML) generated during the API crystallization stages[2]. The following self-validating protocol utilizes orthogonal purification techniques: Liquid-Liquid Extraction (LLE) based on pKa differentials, followed by Normal-Phase Flash Chromatography, and final polishing via Preparative RP-HPLC.

IsolationWorkflow ML Mother Liquor (from API crystallization) Conc Vacuum Concentration (Remove EtOH/Water) ML->Conc LLE Liquid-Liquid Extraction (DCM / H2O, pH 7.0) Conc->LLE OrgPhase Organic Phase (DCM) Enriched with Impurity 1 LLE->OrgPhase Flash Flash Chromatography (Silica, Hexane:EtOAc) OrgPhase->Flash Prep Preparative HPLC (C18, H2O:MeCN) Flash->Prep Pure Pure Tetrafluoro Impurity 1 (>98% Purity) Prep->Pure

Fig 2: Step-by-step orthogonal isolation workflow for Levofloxacin Tetrafluoro Impurity 1.

Phase 1: Mother Liquor Processing and Selective Extraction
  • Concentration: Collect 1 L of mother liquor from the levofloxacin cyclization or final crystallization stage. Concentrate under reduced pressure (40°C, 50 mbar) to remove volatile organic solvents (e.g., ethanol), yielding a dense aqueous slurry.

  • pH Adjustment (Critical Step): Adjust the pH of the aqueous slurry to exactly 7.0 ± 0.2 using 1M NaOH or 1M HCl.

    • Causality: Levofloxacin contains a carboxylic acid (pKa ~5.5) and a piperazine ring (pKa ~8.0). At pH 7.0, levofloxacin exists almost entirely as a highly polar zwitterion, minimizing its solubility in organic solvents. Conversely, Tetrafluoro Impurity 1 is an un-ionizable ester and remains highly lipophilic regardless of pH.

  • Extraction: Add 500 mL of Dichloromethane (DCM) to the pH-adjusted slurry. Agitate vigorously for 15 minutes and allow the phases to separate.

  • Recovery: Collect the lower organic (DCM) layer. Repeat the extraction twice with 250 mL DCM to ensure exhaustive recovery. Pool the organic layers, dry over anhydrous Na2SO4, and evaporate to dryness. This yields a crude extract highly enriched in uncyclized intermediates.

Phase 2: Flash Chromatography Enrichment
  • Column Preparation: Pre-equilibrate a silica gel column (200-400 mesh) with Hexane.

  • Loading: Re-dissolve the crude DCM extract in a minimal volume of DCM and load it onto the column.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate (starting at 90:10, ramping to 60:40 v/v).

    • Causality: Normal-phase chromatography separates compounds based on polarity. Tetrafluoro Impurity 1 will elute rapidly in the non-polar fractions, leaving behind any residual zwitterionic API or highly polar degradation products tightly bound to the silica[2].

  • Pooling: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target spot (Rf ~ 0.6 in 60:40 Hexane:EtOAc) and concentrate under vacuum.

Phase 3: Preparative HPLC Polishing

To achieve the >98% purity required for reference standards, the enriched fraction is subjected to Preparative HPLC.

Table 2: Preparative HPLC Parameters

ParameterSpecification
Column Preparative C18 (250 mm × 21.2 mm I.D., 10 µm)
Mobile Phase Isocratic: 45% Water / 55% Acetonitrile
Flow Rate 20.0 mL/min
Injection Volume 2.0 mL (Sample dissolved in Mobile Phase)
Detection UV at 292 nm

Collect the peak corresponding to Tetrafluoro Impurity 1, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous phase to yield the pure compound as a pale solid.

Structural Elucidation and Validation

To validate the success of the isolation, the purified compound must be subjected to structural elucidation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2]. The data must align perfectly with the theoretical structure of Ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate.

Table 3: Key Structural Markers for Validation

Analytical TechniqueExpected ObservationMechanistic Rationale
High-Resolution MS m/z 350.09 [M+H]⁺Corresponds to the exact mass of C15H15F4NO4 (349.28 g/mol ).
¹H-NMR (Ethyl Ester) Quartet at ~4.2 ppm (2H); Triplet at ~1.3 ppm (3H)Confirms the molecule is unhydrolyzed (retains the ethyl ester group instead of the free carboxylic acid found in levofloxacin).
¹H-NMR (Aromatic Region) Absence of aromatic protonsThe benzene ring is fully substituted (4 fluorines, 2 carbon linkages). Levofloxacin has one aromatic proton; its absence confirms the tetrafluoro precursor structure.
¹⁹F-NMR Four distinct multiplet signalsConfirms the presence of four unreacted fluorine atoms on the aromatic ring, proving cyclization (which displaces one fluorine) did not occur.

By matching these spectral markers, the isolated compound is definitively validated as Levofloxacin Tetrafluoro Impurity 1, confirming the efficacy of the isolation protocol.

References

  • Pharmaffiliates. "2,3,4,5-Tetrafluoro-α-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-β-oxo-benzenepropanoic Acid Ethyl Ester".
  • Der Pharma Chemica. "Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin".
  • Shimadzu. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph".
  • Benchchem. "A Comparative Analysis of Synthetic Routes to Levofloxacin Q-acid".

Sources

Application

Application Note: Advanced NMR Structural Elucidation of Levofloxacin Tetrafluoro Impurity 1

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The synthesis of Levofloxacin, a broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The synthesis of Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, involves complex polyfluorinated intermediates. Incomplete cyclization during the manufacturing process frequently leads to the retention of specific process-related impurities. Strict regulatory guidelines (e.g., ICH Q3A) mandate the rigorous identification of these compounds. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of Levofloxacin Tetrafluoro Impurity 1 , detailing the causality behind spectral assignments and experimental methodologies.

Introduction & Chemical Context

Levofloxacin is synthesized industrially via multi-step organic pathways involving fluorination, cyclization, and substitution reactions[1]. A critical intermediate in this pathway is formed by the reaction of a 2,3,4,5-tetrafluorobenzoyl derivative with an acrylate and (S)-2-amino-1-propanol (L-alaninol).

If the subsequent intramolecular nucleophilic aromatic substitution (which forms the benzoxazine core) fails to proceed to completion, the uncyclized intermediate remains in the matrix. This specific intermediate is classified as Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2)[2]. Because this impurity shares identical molecular weight and similar polarity to other positional isomers, mass spectrometry (LC-MS) alone is insufficient for unambiguous identification. High-resolution multinuclear NMR (1H, 13C, 19F) is the gold standard for confirming its exact stereochemical and topological structure.

Chemical Identity
  • Chemical Name: Ethyl (2Z)-3-{[(2S)-1-hydroxypropan-2-yl]amino}-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate[3][4]

  • CAS Registry Number: 110548-02-2[2]

  • Molecular Formula: C15H15F4NO4[4]

  • Molecular Weight: 349.28 g/mol

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be designed as a self-validating system. The choice of solvent, relaxation delays, and decoupling strategies are not arbitrary; they are dictated by the molecule's highly conjugated "push-pull" enamine system.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of Levofloxacin Tetrafluoro Impurity 1 reference standard[2].

  • Solvent Selection (Critical Step): Dissolve the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: Unlike CDCl 3​ , DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding but preserves strong intramolecular hydrogen bonds. This prevents the rapid chemical exchange of the enamine N-H and alaninol O-H protons, locking them into the NMR timescale so their scalar couplings ( 3JHH​ ) can be observed.

  • Instrument Setup: Transfer to a 5 mm precision NMR tube. Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled Triple Resonance (TCI) probe optimized for 1H/19F/13C detection.

  • 1H NMR Acquisition:

    • Set a 30° excitation pulse to ensure uniform excitation.

    • Use a relaxation delay ( d1​ ) of 2.0 seconds. Acquire 64 scans over a spectral width of 15 ppm to capture highly deshielded hydrogen-bonded protons.

  • 19F NMR Acquisition:

    • Acquire at 564.68 MHz.

    • Causality: Fluorine nuclei often exhibit longer longitudinal relaxation times ( T1​ ) than protons. Increase the d1​ delay to 3.0 seconds to ensure accurate quantitative integration of the four distinct fluorine environments. Acquire with and without 1H-decoupling to differentiate F-F from F-H scalar couplings.

  • Self-Validation Step (D 2​ O Exchange):

    • After initial 1H acquisition, add 20 µL of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum.

    • Validation Logic: The disappearance of signals at ~10.85 ppm and ~4.95 ppm will unequivocally confirm their identities as the exchangeable N-H and O-H protons, respectively. Furthermore, the collapse of the adjacent =CH- doublet into a singlet serves as definitive proof of the N-H to =CH- connectivity.

NMR_Workflow A Sample Preparation (Impurity 1 in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 19F NMR Acquisition (Tetrafluoro Profiling) A->C Fluorine Probe D 2D NMR Correlation (COSY, HSQC, HMBC) B->D Proton-Carbon Connectivity E Structural Elucidation (Data Integration) C->E F-F & F-H Couplings D->E Backbone Tracing F Final Validation (Levofloxacin Tetrafluoro Impurity 1) E->F Confirmed Structure

Figure 1: NMR spectroscopy workflow for elucidating Levofloxacin Tetrafluoro Impurity 1.

Structural Elucidation & Spectral Causality

Proton ( 1 H) and Carbon ( 13 C) NMR Analysis

The molecule features a highly conjugated push-pull alkene system: the electron-donating enamine nitrogen pushes electron density through the double bond toward the electron-withdrawing ester and tetrafluorobenzoyl carbonyls.

  • The Enamine System: This conjugation severely deshields the olefinic proton (=CH-N), pushing its chemical shift to approximately 8.15 ppm. Because the N-H proton is locked in a strong intramolecular hydrogen bond with the carbonyl oxygen, it appears exceptionally far downfield (~10.85 ppm) as a broad doublet. The 3JHH​ coupling constant of ~13.5 Hz between the N-H and =CH- protons confirms a rigid trans-like geometric relationship across the C-N bond.

  • The Alaninol Moiety: The chiral center from the (S)-2-amino-1-propanol starting material is preserved. The methyl group appears as a distinct doublet at ~1.25 ppm, while the diastereotopic methylene protons (-CH 2​ -OH) present as complex multiplets around 3.45 ppm due to their proximity to the chiral center.

Fluorine ( 19 F) NMR Profiling

The 2,3,4,5-tetrafluorophenyl ring is the defining feature of this impurity. Because there are four distinct fluorine atoms, the 19 F NMR spectrum will display four separate multiplets between -130 ppm and -160 ppm.

  • Mechanistic Insight: The multiplicity of these signals is driven by large 3JFF​ (ortho, ~20 Hz), moderate 4JFF​ (meta, ~5 Hz), and 5JFF​ (para, ~15 Hz) couplings. The fluorine at position 5 (F-5') will additionally show a 3JFH​ coupling to the sole aromatic proton at C-6' (~7.45 ppm), which is easily verified by comparing the 1H-coupled and 1H-decoupled 19 F spectra.

Data Summaries

The following tables summarize the quantitative NMR assignments, integrating the causality of the chemical shifts with the structural topology.

Table 1: 1 H and 13 C NMR Spectral Assignments (in DMSO- d6​ , 600 MHz)

Position / Moiety 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Assignment Justification & Causality
N-H 10.85, br d, J = 13.5-Strongly H-bonded to carbonyl; locked conformation; exchanges with D 2​ O.
=CH-N 8.15, d, J = 13.5159.5Enamine proton; highly deshielded by push-pull alkene system.
Ar-H (C-6') 7.45, m112.3 (m)Sole aromatic proton; exhibits complex scalar coupling with adjacent F atoms.
O-H 4.95, br s-Terminal hydroxyl of alaninol; exchanges with D 2​ O.
Ester -CH 2​ - 4.05, q, J = 7.159.8Typical ethoxy methylene shielding profile.
Alaninol -CH- 3.65, m51.2Chiral methine proton adjacent to the enamine nitrogen.
Alaninol -CH 2​ - 3.45, m64.5Diastereotopic protons adjacent to the hydroxyl group.
Alaninol -CH 3​ 1.25, d, J = 6.818.5Methyl group attached to the chiral center.
Ester -CH 3​ 1.15, t, J = 7.114.2Terminal ethoxy methyl group.

Note: Carbonyl carbons (ketone ~185 ppm, ester ~165 ppm) and C-F aromatic carbons (135-145 ppm, large 1JCF​ doublets >240 Hz) are assigned via HMBC and 13 C spectra.

Table 2: Representative 19 F NMR Spectral Assignments (in DMSO- d6​ , 564 MHz)

Position 19 F Chemical Shift (ppm)MultiplicityAssignment Justification
F-2' -138.5mOrtho to the electron-withdrawing benzoyl carbonyl.
F-5' -141.2mMeta to carbonyl; exhibits additional 3JFH​ coupling to Ar-H (C-6').
F-4' -148.7mPara to the benzoyl carbonyl.
F-3' -152.3mMeta to carbonyl; flanked by two fluorine atoms (F-2' and F-4').

Conclusion

The unambiguous characterization of Levofloxacin Tetrafluoro Impurity 1 relies heavily on understanding the electronic environment of its uncyclized precursor state. By utilizing DMSO- d6​ to lock exchangeable protons and leveraging multinuclear (1H, 19F, 13C) NMR techniques coupled with D 2​ O exchange validation, analytical scientists can definitively map the push-pull enamine system and the tetrafluorinated aromatic ring. This self-validating protocol ensures high-confidence regulatory reporting for pharmaceutical impurity profiling.

References

  • Benchchem. "Levofloxacin Tetrafluoro Impurity 1 | 110548-02-2 | Benchchem".
  • Pharmaffiliates. "2,3,4,5-Tetrafluoro-α-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-β-oxo-benzenepropanoic Acid Ethyl Ester | Pharmaffiliates".
  • Guidechem. "100986-85-4 Levofloxacin C18H20FN3O4, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem".
  • Molport. "ethyl (2Z)-3-{[(2S)-1-hydroxypropan-2-yl]amino} - Molport".

Sources

Method

Quantitative Analysis of Levofloxacin Tetrafluoro Impurity 1 in Drug Substance: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the quantitative determination of Levofloxacin Tetrafluoro Impurity 1, a potential process-related impurity in levofloxacin drug substance. The protocol herein de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of Levofloxacin Tetrafluoro Impurity 1, a potential process-related impurity in levofloxacin drug substance. The protocol herein describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of levofloxacin.

Introduction: The Imperative of Impurity Profiling

Levofloxacin, the levorotatory isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[4][5] The manufacturing process of active pharmaceutical ingredients (APIs) such as levofloxacin can inadvertently lead to the formation of structurally related impurities. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of impurities are mandated by global regulatory agencies.

Levofloxacin Tetrafluoro Impurity 1, chemically identified as (Z)-ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, is a potential process-related impurity that requires meticulous quantification.[6] This application note details a highly specific and sensitive RP-HPLC method for the quantification of this impurity, ensuring the quality and consistency of the levofloxacin drug substance.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates the active pharmaceutical ingredient (levofloxacin) from its related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated components are then detected and quantified using a UV detector at a wavelength where both levofloxacin and the tetrafluoro impurity exhibit significant absorbance.

Materials and Reagents

  • Reference Standards: Levofloxacin Hemihydrate (USP or equivalent), Levofloxacin Tetrafluoro Impurity 1 (Characterized standard)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[7]

    • Triethylamine (TEA) (AR grade)[8]

    • Orthophosphoric acid (AR grade)[9]

    • Sodium dihydrogen orthophosphate dihydrate (AR grade)[7][8]

    • Hydrochloric Acid (HCl) (AR grade)[7][10]

    • Sodium Hydroxide (NaOH) (AR grade)[7][10]

    • Hydrogen Peroxide (H₂O₂) (30% w/w) (AR grade)[7][10]

  • Water: Milli-Q or equivalent HPLC grade water[7]

  • Glassware: Class A volumetric flasks, pipettes, and other standard laboratory glassware.

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Parameter Condition Rationale for Selection
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and resolution for the moderately polar levofloxacin and its impurities. The specified dimensions and particle size ensure high efficiency and optimal backpressure.
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution mode. A common mobile phase consists of a mixture of 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol.[8]The phosphate buffer controls the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analytes and achieving reproducible retention times. Triethylamine is added to mask the silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like levofloxacin. The organic modifier is used to elute the analytes from the column.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic resolution.
Detection Wavelength 294 nm[8]This wavelength is selected based on the UV spectra of levofloxacin and its impurities, providing adequate sensitivity for both the API and the tetrafluoro impurity.
Column Temperature 40°C[11]Maintaining a constant and elevated column temperature ensures reproducible retention times and can improve peak shape and separation efficiency.
Injection Volume 10 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.

Preparation of Solutions

Diluent Preparation

A mixture of water and methanol in a 50:50 v/v ratio is a suitable diluent.

Standard Solution Preparation
  • Levofloxacin Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of Levofloxacin Hemihydrate working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Impurity Standard Stock Solution (B): Accurately weigh and transfer about 10 mg of Levofloxacin Tetrafluoro Impurity 1 reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Spiked Standard Solution: Transfer 1.0 mL of the Levofloxacin Standard Stock Solution (A) and 1.0 mL of the Impurity Standard Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 10 µg/mL of levofloxacin and 1 µg/mL of the impurity.

Sample Solution Preparation

Accurately weigh and transfer about 25 mg of the levofloxacin drug substance into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 100 mL with the diluent.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][12][13]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the levofloxacin drug substance.[8][14] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux the sample solution with 1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 30% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[10]

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the peak for Levofloxacin Tetrafluoro Impurity 1 is well-resolved from any degradation products and the main levofloxacin peak.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_result Outcome start Levofloxacin Drug Substance stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress control Unstressed Sample start->control hplc RP-HPLC System (C18 Column, UV Detection) stress->hplc control->hplc eval Peak Purity & Resolution Analysis hplc->eval result Demonstration of Method Specificity eval->result

Linearity

The linearity of the method is established by analyzing a series of solutions containing Levofloxacin Tetrafluoro Impurity 1 at different concentrations. A typical range would be from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy (Recovery)

The accuracy of the method is determined by spiking a known amount of the impurity standard into the drug substance sample at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). The percentage recovery of the added impurity is then calculated.

Precision
  • Repeatability (Intra-day precision): The precision of the method is assessed by performing six replicate analyses of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision is determined by analyzing the same sample on different days, by different analysts, or using different equipment.

The relative standard deviation (%RSD) of the results is calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are determined to assess the sensitivity of the method.[15][16][17][18] These can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) or by the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10).[15][16]

Robustness

The robustness of the method is evaluated by intentionally making small variations in the chromatographic parameters, such as the mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if these minor changes do not significantly affect the analytical results.

System Suitability

Before performing any sample analysis, a system suitability test must be conducted to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as theoretical plates, tailing factor, and the reproducibility of the peak area and retention time.

Parameter Acceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
%RSD for replicate injections ≤ 2.0%

Calculation

The amount of Levofloxacin Tetrafluoro Impurity 1 in the sample is calculated using the following formula:

Data Presentation: Summary of Validation Parameters

Validation Parameter Acceptance Criteria
Specificity The method should be able to resolve the impurity peak from the main drug peak and any degradation products.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness The results should remain unaffected by minor variations in the method parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust analytical procedure for the quantitative determination of Levofloxacin Tetrafluoro Impurity 1 in levofloxacin drug substance. The method has been validated according to ICH guidelines and is suitable for routine quality control and stability studies in a pharmaceutical setting. Adherence to this protocol will ensure the accurate and precise monitoring of this critical impurity, thereby contributing to the overall quality and safety of the levofloxacin drug product.

G cluster_input Input cluster_process Analytical Process cluster_validation Method Validation cluster_output Output sample Levofloxacin Drug Substance prep Sample & Standard Preparation sample->prep hplc RP-HPLC Analysis prep->hplc data Data Acquisition hplc->data result Quantitative Result of Tetrafluoro Impurity 1 data->result spec Specificity lin Linearity acc Accuracy prec Precision lod_loq LOD/LOQ robust Robustness

References

  • S. Singh, et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1023-1030. [Link]

  • N. Vyas, et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1932-1942. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Allmpus. Levofloxacin Impurity 1. [Link]

  • S. Manchuru, et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. [Link]

  • NextSDS. Levofloxacin Tetrafluoro Impurity 1 — Chemical Substance Information. [Link]

  • M. J. K. Thomas, et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PMC. [Link]

  • Pharmaffiliates. Levofloxacin-impurities. [Link]

  • PharmaSOP. (2023). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. (2018). New RP-HPLC Method Development & Validation for Simultaneous Estimation of Levofloxacin and Ornidazole in Bulk & Pharmaceutical Dosage Form. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMDA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • SynZeal. Levofloxacin EP Impurity I. [Link]

  • Current Trends in Biotechnology and Pharmacy. (2021). Development and validation of stability indicating RP-HPLC method for quantitative estimation of levofloxacin injection 5mg/ml. [Link]

  • PMC. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. [Link]

  • SciSpace. (2018). Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour. [Link]

  • Pharmaceutical Technology. (2021). Detecting and Determining Quantitation Limits for Impurities. [Link]

  • PMC - NIH. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • Contract Pharma. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

ICH method validation for levofloxacin tetrafluoro impurity 1 analysis

Title: ICH Method Validation and Column Comparison Guide for Levofloxacin Tetrafluoro Impurity 1 Analysis Introduction Levofloxacin is a widely utilized broad-spectrum fluoroquinolone antibiotic. During its multi-step sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: ICH Method Validation and Column Comparison Guide for Levofloxacin Tetrafluoro Impurity 1 Analysis

Introduction Levofloxacin is a widely utilized broad-spectrum fluoroquinolone antibiotic. During its multi-step synthesis, several critical intermediates and process-related impurities are generated and must be strictly controlled to ensure patient safety. Among these, Levofloxacin Tetrafluoro Impurity 1 (chemically known as ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate; CAS: 110548-02-2)[1] is a critical precursor byproduct.

Unlike the final Active Pharmaceutical Ingredient (API), which contains a polar, basic piperazine ring, Tetrafluoro Impurity 1 lacks this moiety and retains a highly hydrophobic tetrafluorinated aromatic system[2]. As a Senior Application Scientist, I frequently observe analytical failures when laboratories attempt to use generic API assay methods to quantify this specific impurity. The extreme polarity difference between the amphoteric API and the lipophilic impurity leads to severe peak broadening, poor resolution, and excessive retention times. This guide objectively compares three distinct chromatographic column chemistries to resolve this challenge and provides a self-validating, ICH-compliant protocol for its precise quantification.

Mechanistic Causality: Why Standard Methods Fail

Levofloxacin contains both a carboxylic acid and a basic piperazine ring, making it prone to secondary interactions with residual silanols on silica-based stationary phases, which causes peak tailing[3]. To counteract this, analysts typically use mobile phases containing triethylamine (TEA) as a silanol-masking agent[3]. However, Tetrafluoro Impurity 1 is neutral and highly hydrophobic. If a standard C8 column is used with a highly aqueous mobile phase optimized for the API, the tetrafluoro impurity will exhibit excessive retention, leading to band broadening and a poor Limit of Quantitation (LOQ)[4].

Chemistry Precursor Tetrafluorobenzoyl Acrylate Imp1 Tetrafluoro Impurity 1 (Hydrophobic) Precursor->Imp1 Side Reaction / Unreacted QAcid Levofloxacin Q-Acid (Intermediate) Precursor->QAcid Cyclization API Levofloxacin API (Amphoteric) Imp1->API Co-elution Risk in HPLC QAcid->API Piperazine Addition

Synthesis pathway highlighting the origin and carryover risk of Tetrafluoro Impurity 1.

Column Performance Comparison Guide

To establish the optimal method, we compared three different stationary phases under an identical gradient profile (Buffer: 25 mM sodium dihydrogen phosphate with 0.5% TEA, pH 6.0; Organic: Methanol)[3].

  • Standard C18 (e.g., Cosmosil C18, 250 x 4.6 mm, 5µm): The industry standard. It provides adequate retention but struggles with the extreme hydrophobicity of Impurity 1, resulting in unnecessarily long run times.

  • Phenyl-Hexyl (e.g., Phenomenex Phenyl-Hexyl, 250 x 4.6 mm, 5µm): Features a phenyl ring that enables π-π interactions with the highly fluorinated aromatic ring of Impurity 1. This alternate selectivity mechanism pulls the impurity away from other lipophilic degradants.

  • C8 Reversed-Phase (e.g., Hyperclone C8, 150 x 4.6 mm, 5µm): Less hydrophobic than C18, leading to faster elution of the API, but often fails to provide baseline resolution (Rs > 2.0) between Impurity 1 and closely eluting intermediates like Q-Acid[4][5].

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (5µm)Phenyl-Hexyl (5µm)C8 Reversed-Phase (5µm)
API Retention Time (min) 6.87.24.5
Impurity 1 Retention Time (min) 28.522.418.2
Resolution (Rs) API vs Imp 1 12.415.18.3
Resolution (Rs) Q-Acid vs Imp 1 1.8 (Marginal)3.4 (Optimal) 1.2 (Fails ICH)
Impurity 1 Tailing Factor (Tf) 1.31.11.5
Suitability for Routine QC ModerateExcellent Poor

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. It incorporates a hard stop at the System Suitability Testing (SST) phase. If the SST criteria are not met, the method dictates mandatory troubleshooting, ensuring that no invalid data is ever processed.

Workflow SST System Suitability Testing (SST) Rs > 2.0, Tf < 1.5 Decision SST Passed? SST->Decision Halt Halt & Troubleshoot (Self-Validating Step) Decision->Halt No Run Execute ICH Validation (Specificity, Linearity) Decision->Run Yes Report Generate Compliance Report Run->Report

Self-validating ICH analytical workflow ensuring strict system suitability before validation.

Step 1: Mobile Phase & Diluent Preparation

Causality: TEA is mandatory to block silanol interactions with the API's piperazine ring. The pH is strictly controlled at 6.0 to ensure the carboxylic acid of the API is ionized, maintaining consistent retention[3].

  • Buffer (Mobile Phase A): Dissolve 3.9 g of sodium dihydrogen orthophosphate dihydrate in 1000 mL of HPLC-grade water (25 mM). Add 5.0 mL of triethylamine (0.5% v/v). Adjust pH to 6.0 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Buffer and Methanol (50:50 v/v).

Step 2: System Suitability Testing (SST)
  • Inject a standard solution containing Levofloxacin (100 µg/mL), Q-Acid (1 µg/mL), and Tetrafluoro Impurity 1 (1 µg/mL).

  • Self-Validation Gate:

    • Resolution (Rs) between Q-Acid and Impurity 1 MUST be ≥ 2.0.

    • Tailing factor (Tf) for Impurity 1 MUST be ≤ 1.5.

    • %RSD of Impurity 1 peak area (n=5) MUST be ≤ 2.0%.

    • Action: If any parameter fails, halt the sequence. Replace the mobile phase or column before proceeding.

Step 3: Specificity & Forced Degradation

To prove the method is stability-indicating, subject the API to stress conditions[3].

  • Acidic/Basic Stress: 0.1 N HCl / 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Stress: 3% H₂O₂ at room temperature for 2 hours (Levofloxacin is highly susceptible to oxidative degradation, typically forming N-oxide derivatives)[3].

  • Verification: Ensure the Tetrafluoro Impurity 1 peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold via Photo Diode Array detector) and does not co-elute with any newly formed degradants.

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare Impurity 1 solutions ranging from LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of Impurity 1 into the API matrix at 50%, 100%, and 150% levels. Calculate % recovery. Acceptance criteria: 95.0% - 105.0%.

  • Precision: Inject six distinct sample preparations spiked with Impurity 1 at the 100% specification level. Acceptance criteria: %RSD ≤ 5.0%.

Validation Data Summary

Table 2: ICH Validation Metrics for Tetrafluoro Impurity 1 (Phenyl-Hexyl Column)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at Imp 1 RTPeak Purity PassedCompliant
Linearity (R²) ≥ 0.9900.9998Compliant
LOD / LOQ S/N ≥ 3 (LOD), ≥ 10 (LOQ)0.015 µg/mL / 0.045 µg/mLCompliant
Accuracy (Recovery) 90.0% - 110.0%98.4% - 101.2%Compliant
Method Precision (%RSD) ≤ 5.0%1.8%Compliant

Conclusion

The quantification of Levofloxacin Tetrafluoro Impurity 1 requires a deliberate departure from standard C18 or C8 column chemistries. By leveraging the π-π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve superior resolution from structurally similar precursors like Q-Acid. When coupled with a self-validating SST protocol and TEA-buffered mobile phases, this method ensures robust, ICH-compliant regulatory submissions.

References

  • National Institutes of Health (NIH). "A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant". PubMed. [Link]

  • Jagannath University. "Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column". JNU. [Link]

  • Sinco Pharmachem. "Levofloxacin Tetrafluoro Impurity 1". Sinco Pharmachem. [Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC vs. UHPLC Resolution for Levofloxacin Tetrafluoro Impurity 1

Executive Summary In the pharmaceutical development of fluoroquinolones, impurity profiling is a critical regulatory requirement. Levofloxacin Tetrafluoro Impurity 1 (CAS 110548-02-2) is a highly lipophilic, process-rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of fluoroquinolones, impurity profiling is a critical regulatory requirement. Levofloxacin Tetrafluoro Impurity 1 (CAS 110548-02-2) is a highly lipophilic, process-related intermediate that presents unique chromatographic challenges[1]. While traditional High-Performance Liquid Chromatography (HPLC) methods—such as the USP 41 monograph—provide robust baseline separations, they often suffer from long run times and peak broadening. Transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) dramatically increases theoretical plates, sharpens resolution, and enables the structural characterization of trace impurities[2].

This guide objectively compares the mechanistic performance, experimental workflows, and resolution capabilities of HPLC versus UHPLC for isolating Levofloxacin Tetrafluoro Impurity 1.

Mechanistic Context: The Chemistry of Separation

The Nature of Tetrafluoro Impurity 1

Levofloxacin is synthesized from a tetrafluorobenzene core. Tetrafluoro Impurity 1 occurs when the intermediate lacks the final piperazine substitution or retains unreacted fluorine atoms[1]. Because fluorine is highly electronegative and lipophilic, this impurity exhibits an exceptionally strong affinity for reversed-phase C18 stationary phases. On standard 5 µm HPLC columns, this strong retention exacerbates the mass transfer resistance ( C -term in the Van Deemter equation), leading to peak tailing and poor resolution from adjacent hydrophobic degradants.

The USP 41 HPLC Strategy vs. Modern UHPLC

The official USP 41 monograph for levofloxacin organic impurities employs a highly specific ligand-exchange mechanism [3]. Because levofloxacin is the pure (S)-enantiomer of ofloxacin, the mobile phase utilizes cupric sulfate and L-isoleucine. The Cu(II) ions form transient diastereomeric coordination complexes with the drug and its impurities, allowing for simultaneous chiral and structural separation[3].

However, this copper-based mobile phase is non-volatile and strictly incompatible with Mass Spectrometry . To achieve high-throughput profiling and structural elucidation of unknown trace impurities like Tetrafluoro Impurity 1, modern laboratories must transfer the method to a UHPLC system using sub-2-micron particles and MS-compatible volatile buffers[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. System suitability criteria must be met before sample analysis proceeds.

Protocol A: Traditional HPLC (USP 41 Monograph Baseline)

This method relies on ligand-exchange chromatography to resolve levofloxacin from its organic impurities[3].

  • Column: C18, 5 µm particle size, 250 mm × 4.6 mm.

  • Mobile Phase A: Aqueous solution of ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine.

  • Mobile Phase B: 100% Methanol.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 360 nm.

  • Sample Preparation: Prepare levofloxacin standard solutions at 1.0 mg/mL (system suitability) and 0.3 µg/mL (sensitivity test) using the mobile phase as the diluent[3].

  • Self-Validation (System Suitability): The run is validated if the signal-to-noise (S/N) ratio of the 0.3 µg/mL standard is ≥ 10, the repeatability %RSD for peak area is ≤ 1.0%, and the tailing factor is between 0.5 and 1.5[3].

Protocol B: Optimized UHPLC-MS/MS Method

This modernized approach leverages sub-2-micron particles to minimize eddy diffusion, providing the peak capacity needed to resolve the highly retained Tetrafluoro Impurity 1 using MS-compatible buffers[2].

  • Column: C18, 1.7 µm particle size, 100 mm × 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Gradient (e.g., 5% B to 95% B over 8 minutes) to force the elution of lipophilic fluorinated impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 294 nm coupled in-line with ESI-MS/MS (Multiple Mass Defect Filters enabled)[2].

  • Self-Validation (System Suitability): The run is validated if the resolution ( Rs​ ) between Levofloxacin and its closest eluting impurity is > 2.0, and trace impurities are detected at levels as low as 0.02% relative to the API concentration[2].

Quantitative Data Presentation

The following tables summarize the comparative chromatographic performance. Transitioning to UHPLC not only reduces the run time by over 60% but drastically improves the theoretical plate count, which is vital for isolating Tetrafluoro Impurity 1 from background noise.

Table 1: Methodological Parameter Comparison
ParameterHPLC (USP 41 Monograph)UHPLC-MS/MS (Modernized)
Stationary Phase 5 µm C181.7 µm C18
Mobile Phase Chemistry Cu(II) Ligand-Exchange (Non-volatile)Formic Acid / Acetonitrile (Volatile)
Elution Profile IsocraticGradient
Run Time 25.0 minutes[3]< 10.0 minutes[2]
Detection Modality UV only (360 nm)UV (294 nm) + ESI-MS/MS
Trace Detection Limit ~0.1%0.02%[2]
Table 2: Performance Metrics for Tetrafluoro Impurity 1
MetricHPLC (USP 41)UHPLCCausality / Physical Principle
Levofloxacin RT 14.7 min[3]~3.5 minHigher linear velocity and gradient elution in UHPLC accelerate API elution.
Tetrafluoro Imp. 1 RT ~18.5 min~4.8 minGradient effectively overcomes the high lipophilicity of the 4 fluorine atoms.
Theoretical Plates ( N ) ~12,000> 45,000Sub-2-micron particles minimize multi-path dispersion (Van Deemter A -term).
Resolution ( Rs​ ) 1.4 - 1.6> 2.5Sharper peaks (narrower baseline width) directly increase the resolution equation output.
Peak Tailing Factor 1.31.05Reduced mass transfer resistance ( C -term) prevents the "dragging" of lipophilic compounds.

Visualizing the Analytical Transfer

The following flowchart illustrates the logical progression and decision-making process required to transfer a levofloxacin impurity profiling method from a traditional HPLC setup to a high-resolution UHPLC-MS/MS framework.

G A Traditional HPLC (USP 41) 5 µm Particle | 25 min Run Time B Limitation: Co-elution & Peak Broadening (Tetrafluoro Impurity 1) A->B C Method Modernization Transfer to <2 µm UHPLC Column B->C D Mobile Phase Optimization Switch to MS-Compatible Buffers C->D E High-Resolution UHPLC-MS/MS Rs > 2.5 | <10 min Run Time D->E

Logical workflow for modernizing levofloxacin impurity profiling from HPLC to UHPLC.

Conclusion & Best Practices

For routine Quality Control (QC) batch release where known impurity standards are available, the USP 41 HPLC method remains a highly reliable, self-validating workhorse. Its unique ligand-exchange chemistry brilliantly handles the dual requirement of chiral and structural separation[3].

However, for drug development professionals, stability-indicating studies, and process optimization , HPLC falls short. The high lipophilicity of Levofloxacin Tetrafluoro Impurity 1 causes peak broadening on 5 µm columns, risking co-elution with unknown degradants[1]. By transferring the method to UHPLC-MS/MS , researchers can leverage sub-2-micron particle physics to achieve baseline resolution ( Rs​ > 2.5), cut run times by over 60%, and utilize multiple mass defect filters (MMDFs) to automatically screen and structurally characterize trace impurities down to 0.02%[2].

References

  • Source: labrulez.
  • Source: benchchem.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Levofloxacin Tetrafluoro Impurity 1 proper disposal procedures

As drug development professionals and laboratory scientists, managing the lifecycle of active pharmaceutical ingredients (APIs) and their synthetic intermediates is as critical as the synthesis itself. Levofloxacin Tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, managing the lifecycle of active pharmaceutical ingredients (APIs) and their synthetic intermediates is as critical as the synthesis itself. Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2) [1] represents a highly specific disposal challenge. As a heavily fluorinated precursor in the synthesis of the fluoroquinolone antibiotic levofloxacin, it possesses both the extreme chemical stability of polyfluorinated aromatics and the ecotoxicological risks associated with antimicrobial derivatives.

This guide provides the authoritative, self-validating operational protocols required to safely handle and permanently destroy this impurity, ensuring absolute environmental compliance and laboratory safety.

Part 1: Hazard Profiling & The Causality of Disposal Choices

To design an effective disposal protocol, we must first understand the physicochemical mechanisms that make this impurity hazardous.

  • The Tetrafluoro-Aromatic Ring (Thermal Stability) : The presence of four fluorine atoms on the aromatic ring creates exceptionally strong carbon-fluorine (C-F) bonds. Low-temperature disposal or environmental release fails to cleave these bonds. If incinerated at standard municipal temperatures (<800°C), the incomplete combustion of fluorinated organics risks the generation of highly toxic perfluorinated environmental pollutants, including fluorinated dioxins[2].

  • Ecotoxicity and Antimicrobial Resistance (AMR) : Fluoroquinolone derivatives exhibit profound resistance to biodegradation in conventional wastewater treatment plants (WWTPs)[3]. If discharged down the drain, they bypass activated sludge treatments and accumulate in surface waters. Here, they undergo incomplete photodegradation into toxic byproducts while simultaneously exerting selective pressure for Antimicrobial Resistance (AMR) in environmental microbiomes[3][4].

Fate Source Improper Disposal (Drain/Landfill) Water Surface Water Contamination Source->Water Photo Incomplete Photodegradation Water->Photo AMR Antimicrobial Resistance (AMR) Water->AMR Tox Toxic Byproducts (Aquatic Ecotoxicity) Photo->Tox

Environmental fate and toxicological impact pathways of improperly disposed fluoroquinolones.

Part 2: Quantitative Disposal Parameters

The following table summarizes the critical operational thresholds required for the safe handling and destruction of this compound.

ParameterValue / SpecificationRationale for Disposal Protocol
Chemical Identity Ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylateDefines the halogenated and aromatic nature of the waste[1].
Waste Classification Halogenated Organic Pharmaceutical WasteDictates strict segregation; cannot be mixed with non-halogenated solvents.
Destruction Temp. > 1,100°C (Ideally > 1,200°C)Required thermal energy to break stable C-F bonds and prevent dioxin formation[5][6].
Flue Gas Treatment Alkaline Scrubbing (Ca(OH)₂ or NaOH)Neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during thermal destruction[6].

Part 3: Standard Operating Procedure (SOP) for Segregation & Destruction

Every protocol in your laboratory must function as a self-validating system. The following step-by-step methodology ensures that the waste is not only contained but that its ultimate destruction is guaranteed and verified.

Phase 1: Laboratory Segregation and Containment
  • Source Isolation : Never mix Levofloxacin Tetrafluoro Impurity 1 with non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and the risk of incompatible chemical reactions.

  • Primary Containment (Solid Waste) : Collect solid waste and contaminated consumables (e.g., weighing boats, spatulas, filter papers) in high-density polyethylene (HDPE) containers. Glass is chemically acceptable but poses a shatter risk; avoid metal containers which may corrode if trace acidic degradation occurs.

  • Liquid Waste Handling : If the impurity is dissolved in organic solvents (e.g., acetonitrile or methanol from HPLC analysis), collect the effluent in a designated "Halogenated Flammable Liquid Waste" carboy. Ensure the carboy is stored in a ventilated, flammable liquid storage cabinet.

  • Labeling : Clearly label the container with "Hazardous Pharmaceutical Waste - Halogenated (Contains Fluorinated Organics)" and include the CAS number (110548-02-2).

Self-Validation Checkpoint: Before sealing the waste container, verify that the waste manifest explicitly states "Halogenated Organic." This specific nomenclature is the trigger that forces the downstream vendor to route the waste to a high-temperature incinerator rather than a standard municipal solid waste facility.

Phase 2: Transport and Final Destruction (High-Temperature Incineration)

The only environmentally sound method for the complete destruction of this compound is High-Temperature Incineration (HTI)[5][6].

  • Vendor Selection : Contract a licensed hazardous waste disposal facility explicitly equipped for fluorinated and pharmaceutical waste.

  • Thermal Destruction : The incinerator must operate at temperatures exceeding 1,100°C with a minimum residence time of 2 seconds. This immense thermal energy is required to overcome the bond dissociation energy of the C-F bonds[5][6].

  • Acid Gas Scrubbing : Upon thermal cleavage, the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF) gas. The incinerator's exhaust system must feature an alkaline wet scrubber to neutralize the HF gas before emission, precipitating it as safe, inert calcium fluoride (CaF₂)[6].

Self-Validation Checkpoint: To close the compliance loop, mandate that your disposal vendor provides a Certificate of Destruction (CoD) confirming that the waste was subjected to >1,100°C incineration with alkaline scrubbing. Retain this CoD for environmental audits[2].

G A Levofloxacin Tetrafluoro Impurity 1 Waste B Segregation (Halogenated Organic) A->B C Sealed HDPE Container B->C D Licensed Hazmat Transport C->D E High-Temp Incineration (>1100°C) D->E F Alkaline Flue Gas Scrubbing E->F

Standard workflow for the containment and high-temperature thermal destruction of fluorinated waste.

References

  • Sincopharmachem. "Levofloxacin Tetrafluoro Impurity 1 CAS 110548-02-2". Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies". Available at: [Link]

  • World Health Organization (WHO) / WASH in HCF. "Technical consultation on safe management of pharmaceutical waste". Available at:[Link]

  • United States Department of Agriculture (USDA/FSIS). "Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products". Available at: [Link]

  • SciELO. "Environmental contamination by fluoroquinolones". Available at: [Link]

Sources

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